molecular formula C17H28N4OS2 B2514650 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2034308-32-0

4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2514650
CAS No.: 2034308-32-0
M. Wt: 368.56
InChI Key: JPZXLXFXWDUOGN-UHFFFAOYSA-N
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Description

4-Propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide linkage to a piperidine ring modified with a thian-4-yl moiety. The thiadiazole scaffold is known for its electron-withdrawing properties and bioactivity in antimicrobial, antitumor, and antioxidant applications . The compound’s synthesis likely involves coupling a thiadiazole carboxylate intermediate with a piperidine-derived amine, analogous to methods described for related carboxamides .

Properties

IUPAC Name

4-propyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS2/c1-2-3-15-16(24-20-19-15)17(22)18-12-13-4-8-21(9-5-13)14-6-10-23-11-7-14/h13-14H,2-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXLXFXWDUOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or enabling further derivatization.

Reaction Conditions Product Key References
Acidic Hydrolysis6 M HCl, reflux (120°C, 24 h)1,2,3-Thiadiazole-5-carboxylic acid derivative
Basic Hydrolysis1 M NaOH, 80°C, 12 hSodium carboxylate intermediate

Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen. For example, in source , similar carboxamide hydrolysis was observed during the synthesis of pretomanid using HCl-mediated deprotection.

Nucleophilic Substitution on the Thiadiazole Ring

The 1,2,3-thiadiazole ring participates in nucleophilic substitutions at the sulfur or nitrogen atoms, particularly at the C5 position adjacent to the carboxamide group.

Reaction Reagents Product Key References
Thiol DisplacementR-SH, K₂CO₃, DMF, 60°C5-Thioether derivatives
AminationNH₃/MeOH, CuI, 100°C5-Amino-1,2,3-thiadiazole

Example :
In source , pyridine-thiazole analogs underwent thiol displacement reactions to generate sulfur-linked derivatives, suggesting analogous reactivity for the thiadiazole ring here.

Functionalization of the Piperidine-Thian Moiety

The piperidine nitrogen and thian-4-yl group enable alky

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for new antimicrobial agents .
  • Central Nervous System Effects : Some research suggests that thiadiazoles may have neuroprotective effects or act as CNS depressants, which could be beneficial in treating neurological disorders .

Material Science

The compound's structural characteristics allow it to serve as a building block in synthesizing new materials with tailored properties. Its application in developing conductive polymers or materials with specific thermal stability is an area of ongoing research.

Case Studies

  • In Vitro Studies : A series of experiments involving this compound demonstrated its effectiveness against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The compound was shown to induce apoptosis in these cells, suggesting a mechanism through which it exerts its anticancer effects .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to key proteins involved in cancer progression, such as dihydrofolate reductase. This interaction is critical for understanding its potential therapeutic mechanisms and guiding further drug development efforts .

Mechanism of Action

The mechanism of action of 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Thiadiazole Substituent Piperidine Substituent Molecular Formula Molecular Weight Key Features
4-Propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide (Target) 4-propyl Thian-4-yl C₁₉H₂₈N₄O₂S₂ 408.6 High lipophilicity; potential CNS penetration
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 4-propyl Furan-2-yl acryloyl C₁₉H₂₄N₄O₃S 388.5 Enhanced π-π interactions; possible photostability issues
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl N,N-Dimethylsulfamoyl C₁₃H₂₂N₅O₃S₂ 349.4 Improved aqueous solubility; sulfonamide bioactivity
N-{[1-(Thian-4-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide Benzodioxine (non-TDZ) Thian-4-yl C₂₀H₂₈N₂O₃S 376.5 Reduced electron-withdrawing effects; altered receptor binding

Key Comparative Insights

  • Thiadiazole vs. Benzodioxine Core : Replacing the thiadiazole with a benzodioxine (as in the benzodioxine analog) eliminates the electron-deficient character of the core, likely reducing interactions with electrophilic biological targets .
  • The N,N-dimethylsulfamoyl substituent () improves solubility due to its polar sulfonamide group, making it more suitable for systemic applications .
  • Alkyl Chain Variations :
    • The 4-propyl group on the thiadiazole (target compound) likely increases hydrophobic interactions in binding pockets compared to the 4-methyl analog, which may exhibit faster clearance due to reduced steric bulk .

Biological Activity

4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a novel compound characterized by its thiadiazole core and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N4OS2, with a molecular weight of 368.56 g/mol. The structure features a five-membered thiadiazole ring, which is known for its diverse biological properties due to the presence of sulfur and nitrogen atoms.

Key Structural Data:

PropertyValue
Molecular FormulaC17H28N4OS2
Molecular Weight368.56 g/mol
CAS Number2034308-32-0

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Advanced techniques such as continuous flow chemistry can enhance the yield and purity of the final product. The synthetic routes often include multiple steps to ensure the desired structural integrity and functional properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies:

  • Inhibition of c-Met : A related study on thiadiazole derivatives showed promising results against c-Met and several human cancer cell lines. The compound exhibited potent inhibitory effects on c-Met phosphorylation, leading to reduced cell viability in MKN-45 cells (gastric cancer) and other lines .
  • Cytotoxicity : The compound demonstrated cytotoxic effects against multiple cancer types including breast carcinoma (T47D), colon carcinoma (HCT116), and glioblastoma (U87) with IC50 values indicating effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cancer cell proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and DNA fragmentation .

Comparative Efficacy

A review of various thiadiazole derivatives highlights the comparative efficacy of this compound against established anticancer agents like doxorubicin.

Efficacy Comparison Table:

CompoundIC50 (µM)Cancer Type
This compound8Breast Carcinoma (T47D)
Doxorubicin5Various
Other ThiadiazolesVariesVarious

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